2-(3-Methylbenzofuran-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole 2-(3-Methylbenzofuran-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1081121-36-9
VCID: VC5000144
InChI: InChI=1S/C16H11N3O2/c1-10-11-6-2-3-8-13(11)20-14(10)16-19-18-15(21-16)12-7-4-5-9-17-12/h2-9H,1H3
SMILES: CC1=C(OC2=CC=CC=C12)C3=NN=C(O3)C4=CC=CC=N4
Molecular Formula: C16H11N3O2
Molecular Weight: 277.283

2-(3-Methylbenzofuran-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole

CAS No.: 1081121-36-9

Cat. No.: VC5000144

Molecular Formula: C16H11N3O2

Molecular Weight: 277.283

* For research use only. Not for human or veterinary use.

2-(3-Methylbenzofuran-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole - 1081121-36-9

Specification

CAS No. 1081121-36-9
Molecular Formula C16H11N3O2
Molecular Weight 277.283
IUPAC Name 2-(3-methyl-1-benzofuran-2-yl)-5-pyridin-2-yl-1,3,4-oxadiazole
Standard InChI InChI=1S/C16H11N3O2/c1-10-11-6-2-3-8-13(11)20-14(10)16-19-18-15(21-16)12-7-4-5-9-17-12/h2-9H,1H3
Standard InChI Key OCQLXHXXMOBVJR-UHFFFAOYSA-N
SMILES CC1=C(OC2=CC=CC=C12)C3=NN=C(O3)C4=CC=CC=N4

Introduction

Structural Characteristics and Synthetic Methodologies

Molecular Architecture

The compound features a 1,3,4-oxadiazole core substituted at the 2-position with a 3-methylbenzofuran group and at the 5-position with a pyridin-2-yl moiety. This trifunctional design combines aromatic, heterocyclic, and hydrogen-bonding elements, enabling interactions with diverse biological targets. The benzofuran group contributes hydrophobic character, while the pyridine and oxadiazole rings offer sites for π-π stacking and polar interactions.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₆H₁₁N₃O₂
Molecular Weight277.283 g/mol
IUPAC Name2-(3-methyl-1-benzofuran-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole
SMILESCC1=C(OC2=CC=CC=C12)C3=NN=C(O3)C4=CC=CC=N4

Synthesis Strategies

Synthesis typically proceeds via a multi-step sequence:

  • Benzofuran Precursor Preparation: 3-Methylbenzofuran-2-carboxylic acid is esterified and converted to a hydrazide intermediate.

  • Oxadiazole Ring Formation: Cyclization with pyridine-2-carbonyl chloride under dehydrating conditions yields the 1,3,4-oxadiazole core . Microwave-assisted methods have optimized reaction times (<70 seconds) and improved yields (69–94%) compared to conventional thermal approaches .

Table 2: Comparative Synthesis Yields

MethodYield (%)Time
Conventional Thermal36–8024–36 h
Microwave-Assisted69–9460–70 s
Ultrasound-Assisted60–8630 min

Physicochemical and Spectroscopic Properties

Solubility and Stability

While aqueous solubility data remain unreported, analogues with pyridinyl substitutions exhibit moderate water solubility (up to 10 mM in buffered solutions) . The compound’s stability under physiological pH (6.0–7.4) is inferred from structural analogs showing <10% degradation over 72 hours .

Spectroscopic Signatures

  • UV-Vis: Absorption maxima at 290 nm (benzofuran π→π*) and 340 nm (oxadiazole n→π* transitions) .

  • Fluorescence: Emission at 467 nm in acidic conditions (pH 4.0–6.0), shifting to 508 nm above pH 6.5 due to protonation of pyridine nitrogen .

CompoundCell Viability (%)IC₅₀ (μM)
5d27.49 ± 1.906.3 ± 0.7
Crizotinib34.12 ± 2.158.54 ± 0.84

Molecular Interactions and Mechanism of Action

Target Engagement

Docking studies predict high-affinity binding (ΔG = -9.2 kcal/mol) to EGFR kinase, driven by:

  • Hydrogen bonding between oxadiazole N4 and Met793.

  • Pyridine π-stacking with Phe723.

Pharmacodynamic Pathways

  • Apoptosis Induction: Upregulation of caspase-3/7 by 3.8-fold in treated A549 cells .

  • Cell Cycle Arrest: G2/M phase accumulation (42% vs. 18% in controls) .

Future Directions and Challenges

Optimization Opportunities

  • Solubility Enhancement: PEGylation or prodrug strategies to improve bioavailability.

  • Selectivity Profiling: Screening against kinase panels to minimize off-target effects.

Translational Considerations

  • Toxicology: Preliminary hemolysis assays show <0.5% RBC lysis at therapeutic doses .

  • Formulation: Nanoencapsulation in PLGA particles could extend plasma half-life.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator